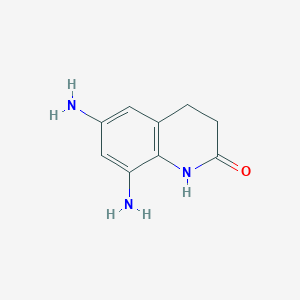
6,8-Diamino-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンは、キノリン系に属する有機化合物です。キノリン誘導体は、多様な生物活性で知られており、医薬品化学で広く用いられています。
2. 製法
合成経路と反応条件
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンの合成は、通常、容易に入手可能な前駆体から出発する多段階反応を伴います。一般的な方法の1つは、適切なアニリン誘導体を酸性または塩基性条件下で環化するものです。反応条件には、多くの場合、以下が含まれます。
温度: 中程度から高温(80-150°C)
触媒: 硫酸や水酸化ナトリウムなどの酸性または塩基性触媒
溶媒: エタノールや水などの極性溶媒
工業的生産方法
工業的な設定では、6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンの生産は、品質と収率の一貫性を確保するために、連続式反応器を使用することがあります。自動システムの使用により、反応パラメータを正確に制御できるため、効率的な大規模生産が可能になります。
3. 化学反応解析
反応の種類
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて、異なる官能基を持つキノリン誘導体になる可能性があります。
還元: 還元反応は、テトラヒドロキノリン誘導体の生成につながる可能性があります。
置換: アミノ基は、求核置換反応に関与し、さまざまな置換キノリン誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムや過酸化水素などの試薬を使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
置換: 臭素や塩素などのハロゲン化剤に続いて、アミンやアルコールなどの求核試薬を使用します。
主な生成物
これらの反応から生成される主な生成物には、さまざまな官能基を持つキノリン誘導体があり、さらに医薬品化学やその他の用途で使用することができます。
4. 科学研究における用途
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンには、いくつかの科学研究における用途があります。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性を調査されています。
医学: 抗がん剤、抗炎症剤、抗菌剤など、治療効果の可能性が探求されています。
産業: 染料、顔料、その他の工業用化学品の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
6,8-Diamino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
6,8-Diamino-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素活性を阻害したり、受容体機能を調節したりすることで、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物との比較
類似化合物
キノリン: 6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンの母化合物であり、その幅広い生物活性で知られています。
8-ヒドロキシキノリン: 顕著な抗菌性を有する誘導体です。
クロロキン: キノリンコア構造を持つ、よく知られた抗マラリア薬です。
独自性
6,8-ジアミノ-3,4-ジヒドロキノリン-2(1H)-オンは、その特定の置換パターンが、独自の化学的および生物学的特性を与えるため、ユニークです。6位と8位にある2つのアミノ基は、さまざまな分野でさらなる官能化と適用が可能な万能な化合物となっています。
特性
CAS番号 |
651329-25-8 |
|---|---|
分子式 |
C9H11N3O |
分子量 |
177.20 g/mol |
IUPAC名 |
6,8-diamino-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13) |
InChIキー |
IVJANXLZNTVIIU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




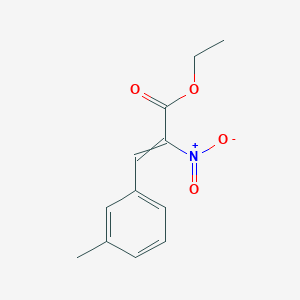
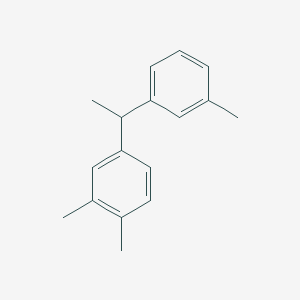
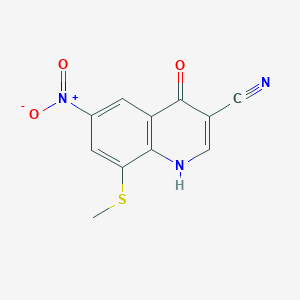

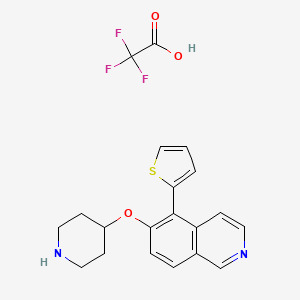
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
phosphanium bromide](/img/structure/B12611416.png)
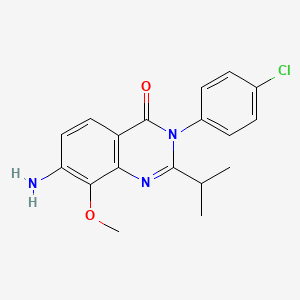

![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
